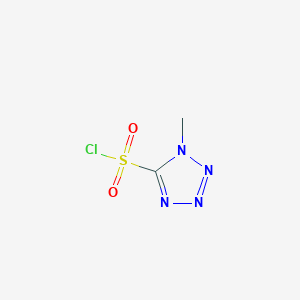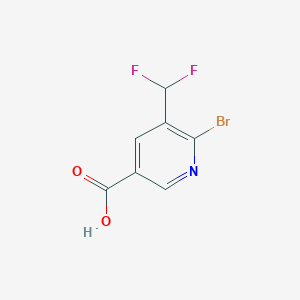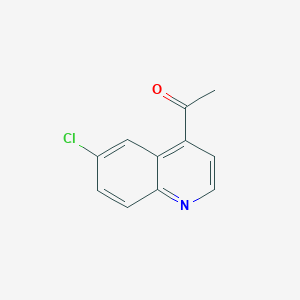![molecular formula C18H27ClN2O2 B13574445 2-[1-(3-Phenyloxolane-3-carbonyl)piperidin-4-yl]ethan-1-amine hydrochloride](/img/structure/B13574445.png)
2-[1-(3-Phenyloxolane-3-carbonyl)piperidin-4-yl]ethan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(3-Phenyloxolane-3-carbonyl)piperidin-4-yl]ethan-1-amine hydrochloride is a complex organic compound that features a piperidine ring, an oxolane ring, and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3-Phenyloxolane-3-carbonyl)piperidin-4-yl]ethan-1-amine hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Oxolane Ring: The oxolane ring can be introduced via cyclization reactions involving diols and appropriate reagents.
Attachment of the Phenyl Group: This step often involves coupling reactions such as Suzuki-Miyaura coupling, which uses palladium catalysts and boronic acids.
Final Assembly: The final compound is assembled through a series of condensation and substitution reactions, followed by purification steps to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
2-[1-(3-Phenyloxolane-3-carbonyl)piperidin-4-yl]ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the oxolane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine or oxolane derivatives.
科学的研究の応用
2-[1-(3-Phenyloxolane-3-carbonyl)piperidin-4-yl]ethan-1-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Pharmacology: Research into its effects on biological systems can provide insights into its potential as a drug candidate.
作用機序
The mechanism of action of 2-[1-(3-Phenyloxolane-3-carbonyl)piperidin-4-yl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets in biological systems. The piperidine ring and the phenyl group may interact with receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context.
類似化合物との比較
Similar Compounds
N-(2-Aminoethyl)piperidine: A simpler compound with a similar piperidine ring structure.
2-(2-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride: Another compound with a piperidine ring and a phenyl group.
Uniqueness
2-[1-(3-Phenyloxolane-3-carbonyl)piperidin-4-yl]ethan-1-amine hydrochloride is unique due to the presence of the oxolane ring, which can impart distinct chemical and biological properties. This structural feature differentiates it from other piperidine derivatives and can influence its reactivity and interactions with biological targets.
特性
分子式 |
C18H27ClN2O2 |
|---|---|
分子量 |
338.9 g/mol |
IUPAC名 |
[4-(2-aminoethyl)piperidin-1-yl]-(3-phenyloxolan-3-yl)methanone;hydrochloride |
InChI |
InChI=1S/C18H26N2O2.ClH/c19-10-6-15-7-11-20(12-8-15)17(21)18(9-13-22-14-18)16-4-2-1-3-5-16;/h1-5,15H,6-14,19H2;1H |
InChIキー |
VHPUQXFWVYRTCA-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1CCN)C(=O)C2(CCOC2)C3=CC=CC=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



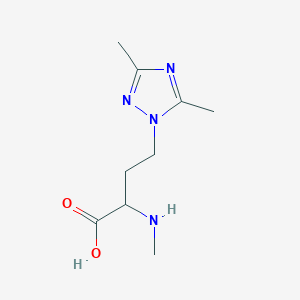

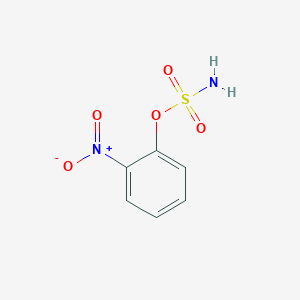

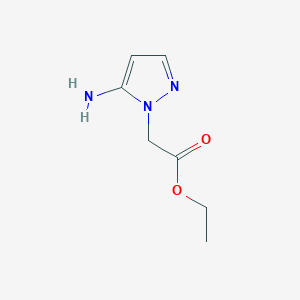
![7-Methyl-1,4-dioxaspiro[4.5]decane-2-methanol](/img/structure/B13574400.png)
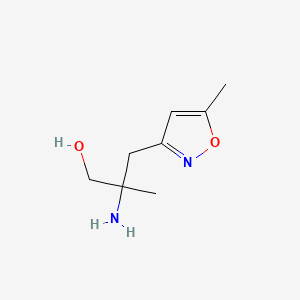
![(2S)-2-[(4-fluorophenyl)formamido]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B13574414.png)
